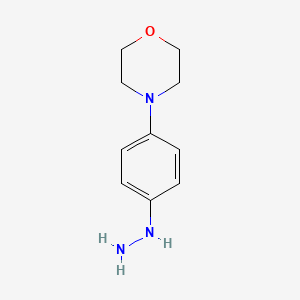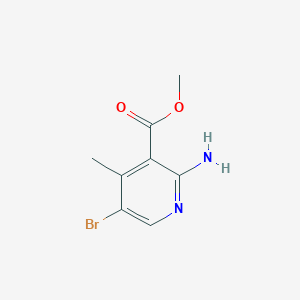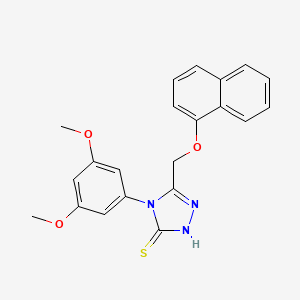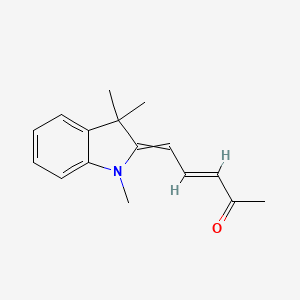
5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole is a heterocyclic compound that features both isoxazole and benzisoxazole moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole typically involves the formation of the isoxazole ring followed by its attachment to the benzisoxazole core. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) complexes .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often employ alternative reagents and conditions to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole or benzisoxazole rings.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-7-(3,5-dimethyl-4-isoxazolyl)-6-methoxy-3-quinolinecarboxamide
- 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenylprolinamide
Uniqueness
5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole is unique due to its specific combination of isoxazole and benzisoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
60467-25-6 |
|---|---|
Molekularformel |
C12H9ClN2O2 |
Molekulargewicht |
248.66 g/mol |
IUPAC-Name |
5-chloro-3-(3,5-dimethyl-1,2-oxazol-4-yl)-2,1-benzoxazole |
InChI |
InChI=1S/C12H9ClN2O2/c1-6-11(7(2)16-14-6)12-9-5-8(13)3-4-10(9)15-17-12/h3-5H,1-2H3 |
InChI-Schlüssel |
QWKSSDZTONOIFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)C2=C3C=C(C=CC3=NO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B11768052.png)



![5-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B11768072.png)


![N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768105.png)

![(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768129.png)



